molecular formula C18H27ClN2O2 B4932051 2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide

Cat. No.: B4932051
M. Wt: 338.9 g/mol
InChI Key: FPLFNEIQJBNCNW-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenoxy group, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This reaction is typically carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Coupling with Piperidine: The chlorinated phenol is then reacted with 1-propylpiperidine in the presence of a base, such as sodium hydride, to form the phenoxy-piperidine intermediate.

    Amidation: The final step involves the reaction of the phenoxy-piperidine intermediate with propanoyl chloride to yield the target compound, this compound. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
  • 2-(2-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide
  • 2-(2-chloro-5-methylphenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

Uniqueness

2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide is unique due to the presence of both the chlorinated phenoxy group and the propyl-substituted piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-4-9-21-10-7-15(8-11-21)20-18(22)14(3)23-17-12-13(2)5-6-16(17)19/h5-6,12,14-15H,4,7-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLFNEIQJBNCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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